

An In-depth Technical Guide to Diphenazine (CAS Number 13838-14-7)

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Compound of Interest

Compound Name: Diphenazine

Cat. No.: B080162

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenazine, with the CAS number 13838-14-7, is a polycyclic aromatic compound chemically identified as 1,4-bis(1-phenylpropan-2-yl)piperazine. Historically developed as an antihypertensive agent under the development codes SKF-6591 and E-200, its mechanism of action involves the modulation of adrenergic pathways. Beyond its cardiovascular effects, **Diphenazine** has demonstrated potential as an antimicrobial agent. This technical guide provides a comprehensive overview of **Diphenazine**, including its physicochemical properties, synthesis, and biological activities, with a focus on its interactions with adrenergic receptors and its antimicrobial efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Diphenazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The core piperazine structure is a common pharmacophore found in a wide range of biologically active compounds. First synthesized in the mid-20th century, **Diphenazine** was initially investigated for its ability to lower blood pressure through peripheral vasodilation, a function attributed to its modulation of adrenergic signaling pathways. More recently, its structural characteristics have prompted investigations into its potential as an antimicrobial agent. This document aims to consolidate the available

technical information on **Diphenazine** to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Diphenazine** is presented in Table 1.

Table 1: Physicochemical Properties of **Diphenazine**

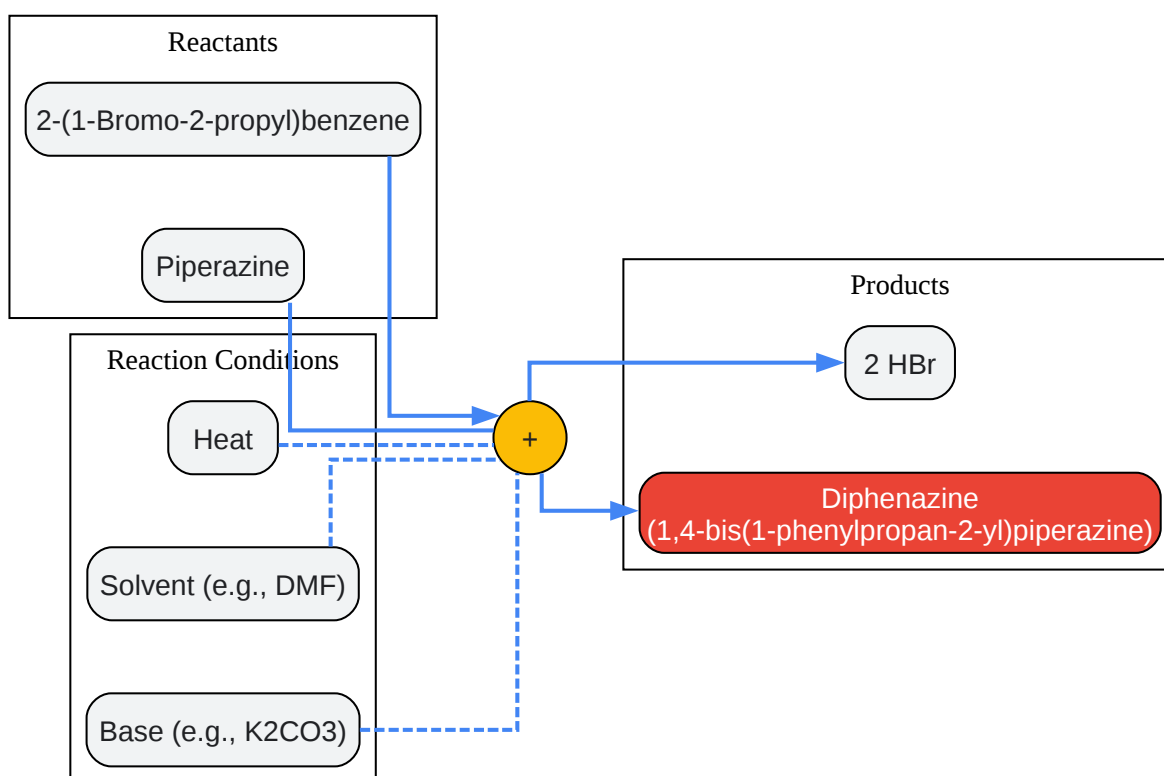
Property	Value	Reference(s)
CAS Number	13838-14-7	
Molecular Formula	C22H30N2	
Molecular Weight	322.5 g/mol	
IUPAC Name	1,4-bis(1-phenylpropan-2-yl)piperazine	
Synonyms	Quietidine, SKF-6591, E-200, 1,4-Bis(1-phenylisopropyl)piperazine	
Appearance	Not explicitly stated for Diphenazine, but related phenazine compounds are often yellow to orange crystalline solids.	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Generally soluble in organic solvents.	
Density	Not available	

Synthesis

The synthesis of 1,4-disubstituted piperazine derivatives like **Diphenazine** can be achieved through various methods. A general and common approach involves the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide.

General Synthetic Scheme

A plausible synthetic route for 1,4-bis(1-phenylpropan-2-yl)piperazine would involve the reaction of piperazine with two equivalents of a 1-phenyl-2-halopropane, such as 1-phenyl-2-bromopropane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.



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Figure 1: General Synthetic Scheme for **Diphenazine**.

Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on common methods for synthesizing similar piperazine derivatives. It should be adapted and optimized for specific laboratory conditions.

Materials:

- Piperazine
- 1-phenyl-2-bromopropane
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of piperazine (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add 1-phenyl-2-bromopropane (2.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.

- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1,4-bis(1-phenylpropan-2-yl)piperazine.

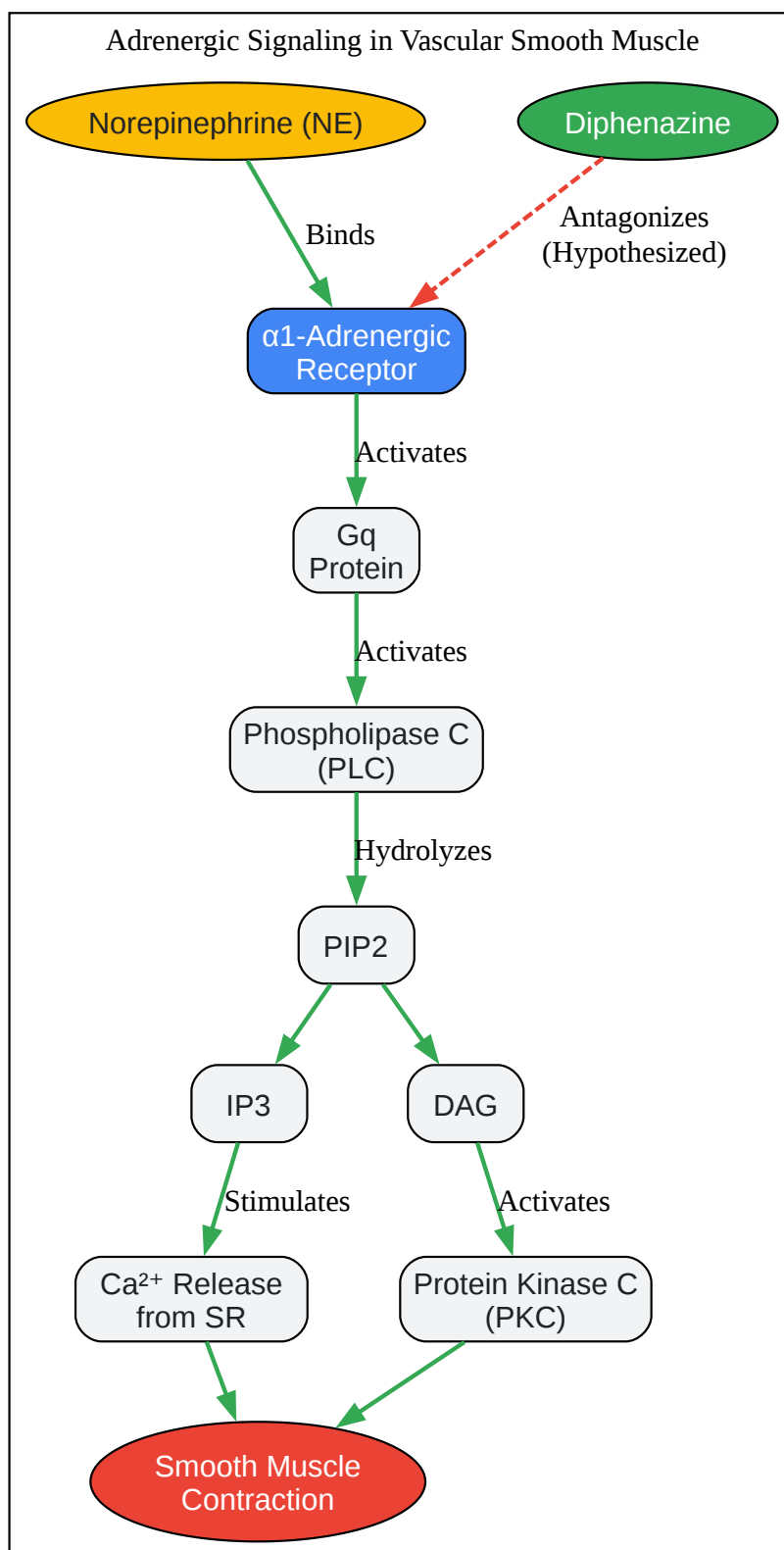
Biological Activity

Diphenazine exhibits biological activity in two primary areas: as a modulator of the adrenergic system, leading to antihypertensive effects, and as an antimicrobial agent.

Modulation of Adrenergic Pathways and Antihypertensive Effects

Diphenazine was originally developed as an antihypertensive agent, indicating its interaction with the adrenergic system, which plays a crucial role in regulating blood pressure. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into α - and β -adrenergic receptors, each with several subtypes.

While specific binding affinities (K_i) or efficacy data (EC_{50}/IC_{50}) for **Diphenazine** at various adrenergic receptor subtypes are not readily available in recent literature, its classification as an antihypertensive agent that causes peripheral vasodilation suggests it may act as an antagonist at α_1 -adrenergic receptors or as an agonist at β_2 -adrenergic receptors on vascular smooth muscle.



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Figure 2: Hypothesized Antagonistic Action of **Diphenazine** at the α1-Adrenergic Receptor.

Experimental Protocol: In Vitro Assessment of α 1-Adrenoceptor Antagonism (General)

This protocol describes a general method for assessing the α 1-adrenoceptor antagonistic properties of a compound using an isolated tissue preparation, such as rat aorta.

Materials:

- Male Wistar rats
- Phenylephrine (α 1-agonist)
- **Diphenazine** (test compound)
- Krebs-Henseleit solution
- Organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Humanely euthanize a rat and excise the thoracic aorta.
- Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with 95% O₂ / 5% CO₂.
- Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
- Induce a submaximal contraction with a high concentration of potassium chloride (e.g., 80 mM) to test tissue viability.
- After washing and returning to baseline, construct a cumulative concentration-response curve for the α 1-agonist phenylephrine.
- Incubate a separate set of aortic rings with varying concentrations of **Diphenazine** for a predetermined period (e.g., 30 minutes).

- In the presence of **Diphenazine**, repeat the cumulative concentration-response curve for phenylephrine.
- Analyze the data to determine if **Diphenazine** causes a rightward shift in the phenylephrine concentration-response curve, indicative of competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.

Antimicrobial Activity

Piperazine derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanisms of action for the antimicrobial effects of phenazine-related compounds include the inhibition of key microbial enzymes and the disruption of microbial cell membrane integrity.

Quantitative Data:

Specific Minimum Inhibitory Concentration (MIC) data for **Diphenazine** against a panel of microorganisms is not readily available in the current literature. Further studies are required to quantify its antimicrobial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (General)

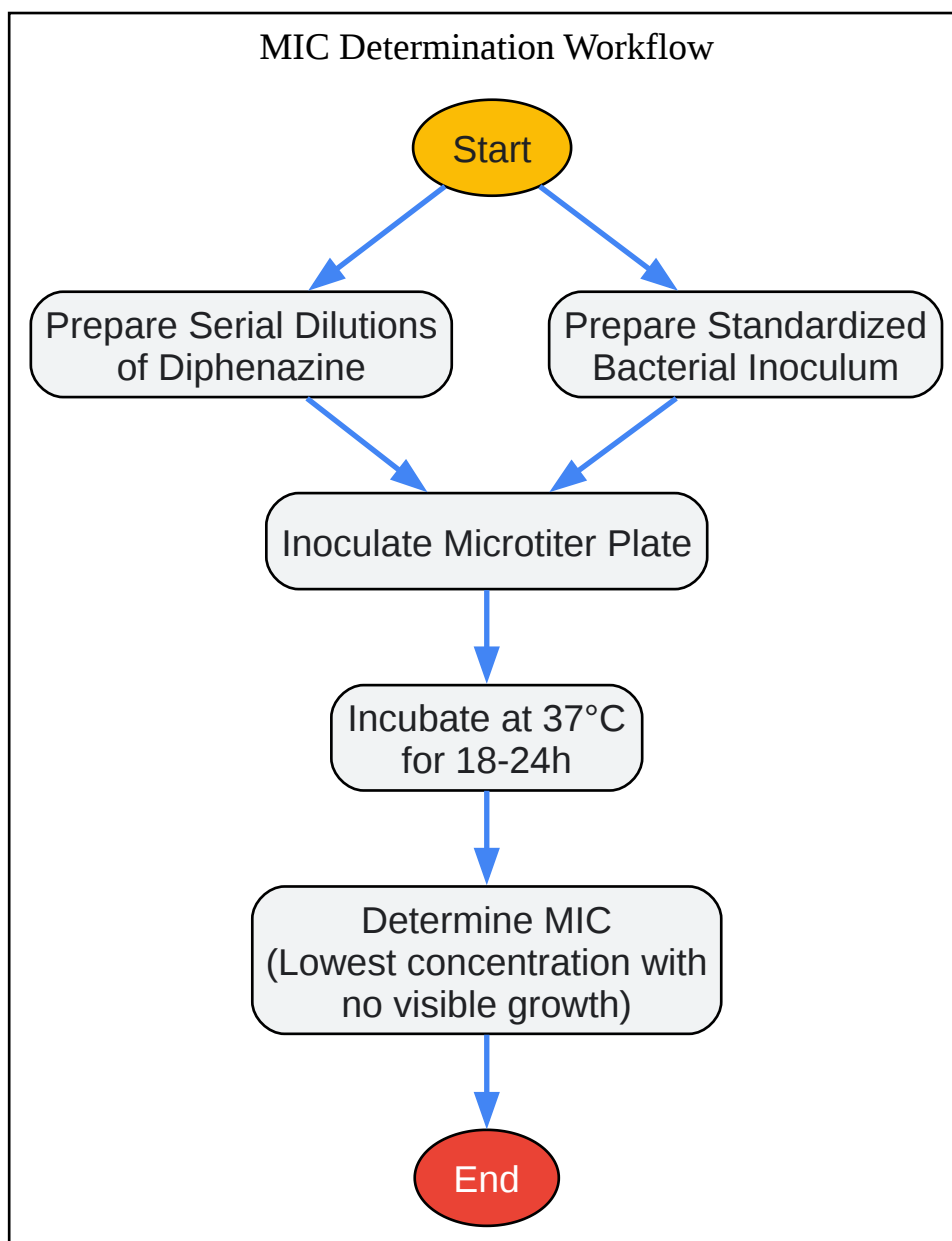
This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- **Diphenazine** (test compound)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of **Diphenazine** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Diphenazine** stock solution in MHB to achieve a range of desired concentrations.
- Prepare a bacterial inoculum standardized to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include positive control wells (bacteria in MHB without the compound) and negative control wells (MHB only).
- Incubate the plates at 37 °C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.



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Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

Diphenazine (CAS 13838-14-7) is a piperazine derivative with a history of development as an antihypertensive agent and potential for antimicrobial applications. Its biological activity is linked to the modulation of adrenergic pathways, although specific quantitative data on its receptor interactions are limited in contemporary literature. The compound's antimicrobial

properties also warrant further investigation to determine its spectrum of activity and potency. The experimental protocols provided in this guide offer a framework for future research to elucidate the precise mechanisms of action and therapeutic potential of **Diphenazine**. This comprehensive technical overview serves as a foundation for scientists and researchers to build upon in the ongoing exploration of this multifaceted molecule.

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